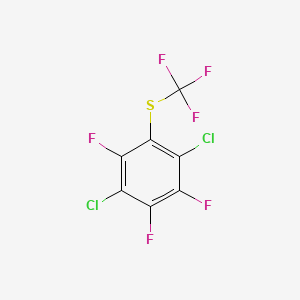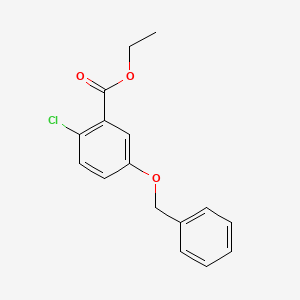
Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a pyran ring and a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate typically involves the reaction of 5-methoxy-4-oxo-4H-pyran-2-yl)methyl alcohol with dimethyl phosphite under acidic or basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as Lewis acids can further improve the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted pyran derivatives .
Applications De Recherche Scientifique
Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in metabolic pathways.
Industry: Utilized in the production of flame retardants and plasticizers
Mécanisme D'action
The mechanism by which Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate exerts its effects involves the interaction of its phosphonate group with biological molecules. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Comparaison Avec Des Composés Similaires
Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphorothioate: Similar structure but contains a phosphorothioate group instead of a phosphonate group.
5-Methoxy-4-oxo-4H-pyran-2-yl)methyl phosphonic acid: Lacks the dimethyl ester groups, resulting in different chemical properties.
Uniqueness: Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate is unique due to its combination of a pyran ring and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C9H13O6P |
|---|---|
Poids moléculaire |
248.17 g/mol |
Nom IUPAC |
2-(dimethoxyphosphorylmethyl)-5-methoxypyran-4-one |
InChI |
InChI=1S/C9H13O6P/c1-12-9-5-15-7(4-8(9)10)6-16(11,13-2)14-3/h4-5H,6H2,1-3H3 |
Clé InChI |
ZPWYEXVOBSGSCW-UHFFFAOYSA-N |
SMILES canonique |
COC1=COC(=CC1=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


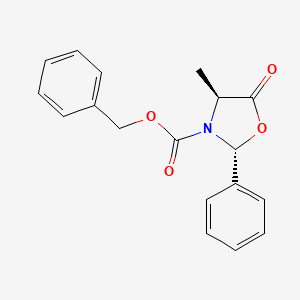
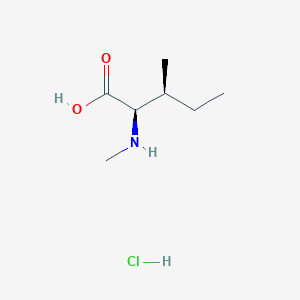
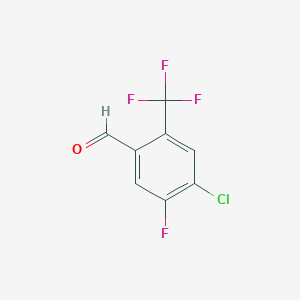
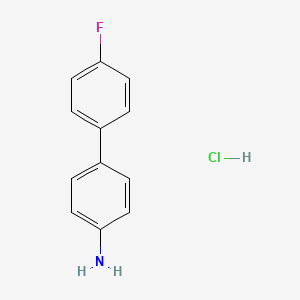

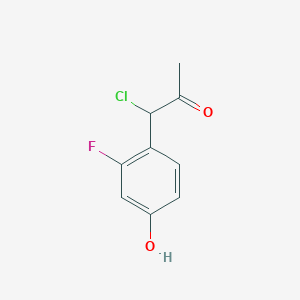
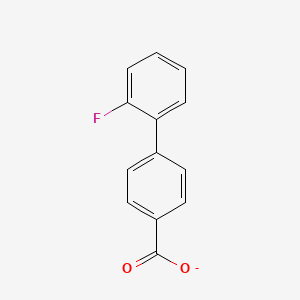

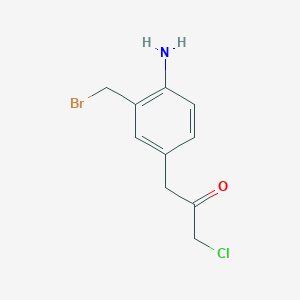
![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)
